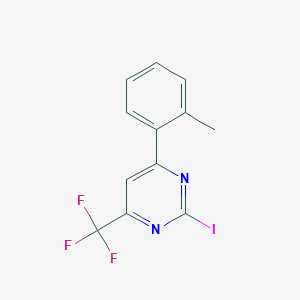

2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the iodination of a pyrimidine precursor. The reaction conditions may include the use of iodine or iodinating agents in the presence of a catalyst. The specific steps and conditions can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale iodination reactions under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions could be used to modify the functional groups present in the compound.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrimidines with different functional groups.

Scientific Research Applications

2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine may have applications in several fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: Could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

- 2-Iodo-4-(trifluoromethyl)pyrimidine

- 2-Iodo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine

- 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine

Uniqueness

2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the iodine, o-tolyl, and trifluoromethyl groups on the pyrimidine ring. This unique structure may confer distinct chemical and physical properties, making it valuable for specific applications.

For precise and detailed information, consulting scientific literature, chemical databases, and research articles would be necessary

Biological Activity

2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Iodine atom at the 2-position

- Trifluoromethyl group at the 4-position

- o-Tolyl group at the 6-position

These modifications contribute to its unique pharmacological profile, enhancing its interaction with biological targets.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit notable anticancer properties. For instance, studies have demonstrated that similar compounds show cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | TBD | |

| Compound 12 | SiHa | 0.09 ± 0.0085 | |

| Compound 16 | MCF-7 | 0.01 ± 0.074 |

The effectiveness of these compounds often correlates with their structural characteristics, such as electron-donating or withdrawing groups.

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial properties. The presence of halogen and trifluoromethyl groups enhances their activity against various bacteria and fungi:

These findings suggest that modifications in the pyrimidine structure can lead to increased potency against resistant strains.

Anti-Alzheimer’s Activity

Recent studies have highlighted the potential of pyrimidine derivatives as anti-Alzheimer agents. For example, compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease:

| Compound | AChE Inhibition (%) | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 44 | 16.00 ± 0.04% | 20.15 ± 0.44 | |

| Donepezil | Reference | 4.82 ± 0.75 |

This inhibition is crucial for increasing acetylcholine levels in the brain, potentially improving cognitive function.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including AChE and cyclin-dependent kinases (CDKs), disrupting cancer cell proliferation and enhancing neuroprotective effects.

- Cell Cycle Arrest : Studies indicate that certain derivatives induce G1 phase arrest in cancer cells, leading to apoptosis and reduced cell viability.

- Reactive Oxygen Species (ROS) Modulation : Some pyrimidines exhibit antioxidant properties, reducing oxidative stress and inflammation, which are critical factors in cancer progression and neurodegeneration.

Study on Antitumor Activity

A recent study evaluated the anticancer potential of a series of pyrimidine derivatives, including those similar to our compound of interest. The findings indicated that compounds with a trifluoromethyl group displayed enhanced cytotoxicity against multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin.

Study on Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrimidine derivatives against oxidative stress-induced neuronal damage. Results showed significant improvements in cognitive function in animal models treated with these compounds.

Properties

Molecular Formula |

C12H8F3IN2 |

|---|---|

Molecular Weight |

364.10 g/mol |

IUPAC Name |

2-iodo-4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C12H8F3IN2/c1-7-4-2-3-5-8(7)9-6-10(12(13,14)15)18-11(16)17-9/h2-6H,1H3 |

InChI Key |

MATFIEOXNIRLAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC(=N2)I)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.